6-Acetyl-4-chloropyridine-2-carbonitrile
Description
6-Acetyl-4-chloropyridine-2-carbonitrile is a substituted pyridine derivative characterized by three distinct functional groups:
- Chlorine atom (-Cl) at position 4, contributing to steric bulk and electrophilicity.
- Carbonitrile (-CN) at position 2, enhancing polarity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
6-acetyl-4-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5ClN2O/c1-5(12)8-3-6(9)2-7(4-10)11-8/h2-3H,1H3 |
InChI Key |
ABSPCQOOEICUMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-4-chloropyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the chlorination of 6-acetylpyridine-2-carbonitrile using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform.
Another approach involves the acetylation of 4-chloropyridine-2-carbonitrile. This can be done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-chloropyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Reduction: 6-Acetyl-4-aminopyridine-2-carbonitrile.
Oxidation: 6-Carboxy-4-chloropyridine-2-carbonitrile.
Scientific Research Applications
6-Acetyl-4-chloropyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-acetyl-4-chloropyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The acetyl and nitrile groups can participate in hydrogen bonding or other interactions with biological macromolecules, influencing their activity.
In chemical reactions, the chlorine atom can act as a leaving group in substitution reactions, while the nitrile group can undergo reduction or other transformations. The acetyl group can be involved in oxidation or other functional group modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares 6-Acetyl-4-chloropyridine-2-carbonitrile with key analogs from the evidence:
Key Observations :
- Electronic Effects: The acetyl group in the target compound is strongly electron-withdrawing compared to amino (-NH₂) in 6-Amino-2-chloropyrimidine-4-carbonitrile , which may reduce nucleophilic reactivity at the pyridine ring but enhance electrophilic substitution at the acetyl position.
- Bioactivity Trends : Chlorinated aromatic systems (e.g., dichlorothiophenyl in ) exhibit antibacterial properties, suggesting the 4-chloro group in the target compound could contribute to similar activity.
Physicochemical Properties
- Polarity: The carbonitrile group (-CN) increases polarity compared to non-polar analogs like 6-chloropurine derivatives . However, the acetyl group may reduce solubility in aqueous media due to hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
